molecular formula C7H11ClN2O2S B2935839 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1005614-77-6

1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2935839
CAS No.: 1005614-77-6
M. Wt: 222.69
InChI Key: RQCJMZFSOMFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₁ClN₂O₂S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Scientific Research Applications

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

    Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Safety and Hazards

The compound is classified as a skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .

Mechanism of Action

Target of Action

The primary targets of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical used by early discovery researchers

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of a pyrazole structure . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets . Detailed studies are needed to elucidate the pathways affected by this compound and their downstream effects.

Result of Action

Given the compound’s unique structure, it may have diverse effects on cellular functions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is noted to be moisture sensitive and incompatible with oxidizing agents . Therefore, it should be stored in a dry, inert atmosphere for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1-ethyl-3,5-dimethyl-1H-pyrazole

    Reagent: Chlorosulfonic acid (HSO₃Cl)

    Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine or pyridine

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride
  • 1-Methyl-1H-imidazole-4-sulfonyl chloride
  • 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride

Uniqueness

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring selective reactivity .

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCJMZFSOMFEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005614-77-6
Record name 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.